1-((1-Methylpropyl)thio)butane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
10359-61-2 |
|---|---|
Molecular Formula |
C8H18S |
Molecular Weight |
146.3 g/mol |
IUPAC Name |
1-butan-2-ylsulfanylbutane |
InChI |
InChI=1S/C8H18S/c1-4-6-7-9-8(3)5-2/h8H,4-7H2,1-3H3 |
InChI Key |
JEJBXIHZMUVILV-UHFFFAOYSA-N |
SMILES |
CCCCSC(C)CC |
Canonical SMILES |
CCCCSC(C)CC |
Pictograms |
Environmental Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Pathways for 1 1 Methylpropyl Thio Butane
Direct Synthesis Strategies for 1-((1-Methylpropyl)thio)butane
Direct synthesis strategies for this compound involve the straightforward reaction of precursors that contain the sec-butylthio and the n-butyl fragments. These methods are often robust and rely on well-established reaction mechanisms.
Thiol-Alkene Addition Reactions
The thiol-ene reaction, or alkene hydrothiolation, is a powerful method for the formation of thioethers. wikipedia.orgalfa-chemistry.com This reaction involves the addition of a thiol across a carbon-carbon double bond. fiveable.me For the synthesis of this compound, this would entail the reaction of butan-2-thiol with 1-butene.
The reaction can proceed through two primary mechanisms: a free-radical addition or a Michael addition. wikipedia.org
Radical Addition: This is the most common pathway for the thiol-ene reaction. It is typically initiated by light, heat, or a radical initiator, which generates a thiyl radical from the thiol. wikipedia.orgfiveable.me This radical then adds to the alkene in an anti-Markovnikov fashion, forming a carbon-centered radical. A subsequent chain-transfer step with another thiol molecule yields the thioether product and regenerates the thiyl radical, propagating the chain reaction. wikipedia.orgfrontiersin.org The use of photochemical initiation is particularly advantageous as it often allows the reaction to proceed rapidly at ambient temperature. alfa-chemistry.com
Michael Addition: In the presence of a base or a nucleophilic catalyst, the thiol can be deprotonated to form a thiolate anion. alfa-chemistry.com This thiolate then acts as a nucleophile and attacks the alkene in a conjugate addition, which is particularly effective if the alkene is activated with an electron-withdrawing group. For a simple alkene like 1-butene, the radical pathway is more common.
The thiol-ene reaction is considered a "click" chemistry reaction due to its high efficiency, high yield, stereoselectivity, and tolerance of various functional groups. wikipedia.orgfiveable.me
| Reactants | Initiator/Catalyst | Conditions | Product | Typical Yield |
| Butan-2-thiol + 1-Butene | UV light or AIBN (radical initiator) | Ambient temperature, solvent | This compound | High |
| Butan-2-thiol + 1-Butene | Base (e.g., NEt₃) | Polar solvent | This compound | Varies, generally lower for unactivated alkenes |
Nucleophilic Substitution Reactions Involving Alkyl Halides and Thiolates
One of the most traditional and widely used methods for thioether synthesis is the nucleophilic substitution of an alkyl halide with a thiolate. pearson.commasterorganicchemistry.com This reaction, analogous to the Williamson ether synthesis, is a versatile approach for constructing C-S bonds. masterorganicchemistry.com To synthesize this compound, two main pathways are possible:
Reaction of butane-2-thiolate with a 1-butyl halide: Butane-2-thiol is first deprotonated with a base (e.g., sodium hydroxide, potassium hydroxide, or sodium hydride) to form the corresponding thiolate. pearson.commasterorganicchemistry.com This highly nucleophilic thiolate then reacts with a 1-butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) via an SN2 mechanism to displace the halide and form the thioether. pearson.commasterorganicchemistry.com Polar aprotic solvents like acetone (B3395972) or DMSO are often used to facilitate this reaction. pearson.com
Reaction of 1-butanethiolate with a 2-butyl halide: Similarly, 1-butanethiol (B90362) can be converted to its thiolate and reacted with a 2-butyl halide (e.g., 2-bromobutane).
The choice between these two pathways may be influenced by the availability and reactivity of the starting materials. The SN2 mechanism implies that primary alkyl halides (like 1-bromobutane) are generally more reactive and less prone to side reactions (like elimination) than secondary alkyl halides (like 2-bromobutane). masterorganicchemistry.com
| Thiolate Source | Alkyl Halide | Base | Solvent | Product |
| Butane-2-thiol | 1-Bromobutane | NaOH or KOH | Acetone or DMSO | This compound |
| 1-Butanethiol | 2-Bromobutane | NaH | THF or DMF | This compound |
Reductive Coupling Approaches
Reductive coupling methods offer an alternative route to thioethers, often starting from more oxidized precursors. A notable example is the reductive coupling of carboxylic acids with thiols. organic-chemistry.org While not the most direct route for simple alkyl thioethers, this methodology showcases the versatility of modern synthetic chemistry. An indium-catalyzed system, for instance, can directly couple aliphatic carboxylic acids with thiols in a one-pot procedure using a reducing agent like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS). organic-chemistry.org
Another approach involves the base-promoted reductive coupling of tosylhydrazones with thiols. rsc.org This metal-free method proceeds through the in-situ generation of a carbene from the tosylhydrazone, which then undergoes an insertion reaction into the S-H bond of the thiol. rsc.org This can be a one-pot reaction starting from a carbonyl compound. rsc.org
Catalytic Enhancements in this compound Synthesis
Catalysis plays a crucial role in modern organic synthesis, often enabling reactions to proceed under milder conditions, with greater efficiency, and with broader substrate scope. Both metal- and organocatalysis have been applied to the synthesis of thioethers.
Metal-Catalyzed Coupling Reactions (e.g., C-S Bond Formation)
Transition-metal-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry and provide a powerful means to form C-S bonds, particularly for aryl thioethers. thieme-connect.com While more commonly applied to the synthesis of aryl-alkyl or diaryl thioethers, the principles can be extended to dialkyl thioether synthesis. These reactions typically involve the coupling of a thiol with an organic halide or pseudohalide. acsgcipr.org
Catalysts based on palladium, copper, and nickel are frequently employed. thieme-connect.comresearchgate.net The general mechanism often involves the oxidative addition of the metal catalyst to the alkyl halide, followed by ligand exchange with the thiolate, and finally reductive elimination to yield the thioether and regenerate the active catalyst. acsgcipr.org
Palladium Catalysis: The Migita coupling is a well-known palladium-catalyzed reaction for C-S bond formation. thieme-connect.com
Copper Catalysis: Copper-catalyzed Ullmann-type couplings have a long history in C-S bond formation. thieme-connect.com Modern methods often use ligands to moderate the traditionally harsh reaction conditions. acsgcipr.org Copper iodide (CuI) has been used to catalyze the coupling of aryl iodides with elemental sulfur, followed by reduction and alkylation to give aryl alkyl thioethers in a one-pot procedure. acs.org
Nickel Catalysis: Nickel catalysts are an attractive, more economical alternative to palladium for C-S cross-coupling reactions. researchgate.net They have been shown to be effective in coupling aryl and alkenyl triflates with alkyl thiols. researchgate.net
| Catalyst System | Reactants | Base | Typical Conditions |
| Pd(PPh₃)₄ | Thiolate + Alkyl Bromide | NaOᵗBu | 100 °C, DMSO |
| CuI / Ligand | Thiol + Alkyl Iodide | Cs₂CO₃ | 110 °C, Toluene |
| NiCl₂(dppp) | Thiol + Alkyl Chloride | K₃PO₄ | 80 °C, Dioxane |
Organocatalytic Methods
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a complementary approach to metal catalysis, avoiding the use of potentially toxic or expensive metals. iciq.org Recent advancements have demonstrated the utility of organocatalysis in thioether synthesis. sigmaaldrich.comnih.gov
For instance, a photochemical organocatalytic protocol has been developed for the synthesis of aryl alkyl thioethers from aryl chlorides and alcohols, using tetramethylthiourea (B1220291) as a sulfur source. iciq.orgsigmaaldrich.comacs.org An indole (B1671886) thiolate organocatalyst, upon photoexcitation, becomes a strong reducing agent capable of activating the aryl chloride. iciq.orgsigmaaldrich.com While this specific example is for aryl alkyl thioethers, the underlying principles of using organocatalysts to generate reactive sulfur species or to activate substrates could be adapted for the synthesis of dialkyl thioethers.
Another example is the use of organic bases to catalyze the Michael addition of thiols to activated alkenes, as mentioned in the thiol-ene section. bohrium.com This demonstrates a simple form of organocatalysis.
Chemoenzymatic and Biocatalytic Routes to this compound and its Precursors
While direct enzymatic synthesis of this compound has not been extensively documented, chemoenzymatic and biocatalytic strategies offer promising avenues for its production, primarily through the synthesis of its key precursors: 1-butanethiol and chiral sec-butyl mercaptan (2-butanethiol).
Biocatalytic Production of Thiol Precursors:
Enzymatic routes can be envisioned for the synthesis of the thiol precursors. For instance, biocatalytic pathways could be engineered in microorganisms to produce 1-butanethiol from renewable feedstocks. Similarly, the synthesis of chiral sec-butyl mercaptan could be achieved through the enzymatic resolution of a racemic mixture or by the asymmetric reduction of a corresponding ketone precursor using ketoreductases (KREDs). These enzymes are well-known for their ability to produce chiral alcohols with high enantiomeric excess, which can then be converted to the corresponding chiral thiols through established chemical methods.
Enzymatic Thioether Formation:
The direct enzymatic coupling of 1-butanethiol with a sec-butyl derivative to form the thioether is a more challenging transformation. While lipases are known to catalyze the formation of thioesters, their application in forming thioethers is less common. mdpi.comnih.gov However, the broad substrate tolerance of some lipases suggests that with appropriate reaction engineering and enzyme screening, a biocatalytic Williamson-ether-type synthesis could be feasible. This would involve the reaction of the sodium salt of 1-butanethiol with a chiral sec-butyl halide or sulfonate.
Another potential biocatalytic approach involves the use of ene-reductases (EREDs). These enzymes have been successfully employed in the asymmetric synthesis of chiral thioethers through the reduction of α,β-unsaturated thioesters or the coupling of thiols to activated double bonds. nih.govnih.gov A hypothetical route for a chiral analogue of this compound could involve the ERED-catalyzed addition of 1-butanethiol to a suitable activated alkene precursor.
The following table summarizes potential enzymatic reactions and the corresponding enzyme classes that could be explored for the synthesis of this compound and its precursors.
| Reaction | Enzyme Class | Substrates | Product | Potential Advantages |
| Asymmetric reduction | Ketoreductase (KRED) | 2-butanone | (R)- or (S)-2-butanol | High enantioselectivity |
| Thioether synthesis | Lipase/Esterase | 1-butanethiol, activated sec-butyl derivative | This compound | Mild reaction conditions |
| Michael addition | Ene-reductase (ERED) | 1-butanethiol, activated alkene | Chiral thioether precursor | High stereoselectivity |
Stereochemical Control in the Synthesis of Chiral Analogues of this compound
Achieving high stereochemical control is paramount in the synthesis of chiral molecules. For this compound, the stereocenter is located at the second carbon of the methylpropyl group. Both asymmetric synthesis and diastereoselective transformations can be employed to control the configuration of this stereocenter.
Asymmetric synthesis aims to create a chiral center from a prochiral substrate with a preference for one enantiomer. Several strategies could be adapted for the synthesis of enantiomerically enriched this compound.
Use of Chiral Auxiliaries:
A well-established method for asymmetric synthesis involves the use of a chiral auxiliary. For instance, a chiral sulfinamide, such as tert-butanesulfinamide, can be reacted with a ketone to form a chiral N-sulfinylimine. Subsequent nucleophilic addition to the imine, followed by removal of the auxiliary, can yield a chiral amine with high diastereoselectivity. osi.lv This chiral amine can then be converted to the corresponding chiral thiol. In the context of this compound, one could envision the synthesis of chiral sec-butyl mercaptan using this methodology, which would then be coupled with 1-bromobutane.
Catalytic Asymmetric Synthesis:
The direct catalytic asymmetric synthesis of chiral thioethers is a highly desirable but challenging goal. The development of chiral catalysts that can effectively control the stereochemistry of the carbon-sulfur bond formation is an active area of research. organic-chemistry.org For the synthesis of chiral this compound, a potential route could involve the asymmetric alkylation of 1-butanethiol with a sec-butyl electrophile in the presence of a chiral catalyst.
The table below outlines some asymmetric synthesis strategies that could be applied.
| Strategy | Key Reagent/Catalyst | Intermediate | Stereochemical Outcome |
| Chiral Auxiliary | (R)- or (S)-tert-butanesulfinamide | Chiral N-sulfinylimine | High diastereoselectivity in nucleophilic addition |
| Asymmetric Alkylation | Chiral phase-transfer catalyst | Thiolate anion | Enantioselective formation of the C-S bond |
| Enzymatic Resolution | Lipase | Racemic sec-butyl derivative | Separation of enantiomers |
Diastereoselective transformations are employed when a molecule already possesses a chiral center, and this existing stereochemistry is used to influence the formation of a new stereocenter. While this compound itself does not have a second stereocenter, this principle is crucial when considering the synthesis of more complex chiral analogues or when using a chiral precursor.
For example, if a chiral starting material containing a stereocenter is used, any subsequent reaction to introduce the thioether moiety could be influenced by this existing chirality. The steric and electronic properties of the chiral substrate would direct the incoming nucleophile (the thiolate) to attack from a specific face, leading to the preferential formation of one diastereomer.
A hypothetical example would be the reaction of a chiral alcohol-derived sulfonate with 1-butanethiol. The stereocenter in the alcohol backbone would direct the SN2 attack of the thiolate, resulting in a diastereomerically enriched thioether. The efficiency of such a transformation is highly dependent on the nature of the substrate and the reaction conditions. nih.gov
The following table presents a conceptual overview of a diastereoselective approach.
| Starting Material | Reaction Type | Key Feature | Expected Outcome |
| Chiral sec-butyl derivative with a leaving group | Nucleophilic substitution (SN2) | Steric hindrance from the existing chiral center | Diastereomerically enriched this compound |
| Chiral alkene | Thiol-ene reaction | Facial selectivity guided by the existing stereocenter | Diastereomerically enriched thioether product |
Advanced Reaction Mechanisms and Reactivity Profiles of 1 1 Methylpropyl Thio Butane
Oxidation Pathways of the Thioether Moiety in 1-((1-Methylpropyl)thio)butane
The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. These reactions proceed through distinct mechanisms and are influenced by the choice of oxidizing agent and reaction conditions.
Sulfoxide (B87167) Formation Mechanisms
The oxidation of the thioether in this compound to a sulfoxide is a common transformation. This process involves the transfer of a single oxygen atom to the sulfur center. A variety of oxidizing agents can achieve this, including hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), and hypochlorites (such as NaOCl). acs.orgnih.gov
The mechanism with hydrogen peroxide is thought to proceed via a nucleophilic attack of the sulfur atom on the peroxide oxygen. This is often catalyzed by acids or metal catalysts. For instance, in the presence of a titanium-containing zeolite like TS-1, the thioether is oxidized to the sulfoxide. rsc.orgresearchgate.net
With peroxy acids, the reaction is believed to occur through a concerted mechanism where the sulfur atom attacks the peroxy oxygen, leading to the formation of the S-O bond and the cleavage of the O-O bond in the peroxy acid.
Kinetic studies on analogous thioethers have shown that oxidation with hypochlorite (B82951) can be significantly faster than with hydrogen peroxide under near-physiological conditions. acs.orgnih.gov The reaction with hypochlorite is a second-order process, and for aliphatic thioethers, the oxidation to the sulfoxide is typically very rapid. nih.gov
A general representation of the sulfoxide formation from this compound is as follows:
This compound + [O] → 1-((1-Methylpropyl)sulfinyl)butane
Where [O] represents an oxygen atom from an oxidizing agent.
Sulfone Formation Kinetics and Thermodynamics
Further oxidation of the sulfoxide, 1-((1-Methylpropyl)sulfinyl)butane, yields the corresponding sulfone, 1-((1-Methylpropyl)sulfonyl)butane. This second oxidation step generally requires harsher reaction conditions or more potent oxidizing agents compared to sulfoxide formation. libretexts.org
The mechanism of sulfone formation is analogous to that of sulfoxide formation, involving a nucleophilic attack by the sulfur atom of the sulfoxide on the oxidizing agent. The presence of the electron-withdrawing sulfinyl group in the sulfoxide makes the sulfur atom less nucleophilic compared to the starting thioether, which accounts for the slower reaction rate.
Catalytic systems, such as Ti-containing zeolites, can facilitate the oxidation of thioethers directly to sulfones. rsc.orgresearchgate.net The shape selectivity of the zeolite can influence the product distribution, with less sterically hindered thioethers being more readily converted to sulfones. rsc.orgresearchgate.net
Below is a data table summarizing typical conditions for thioether oxidation.
| Reactant | Oxidizing Agent | Product(s) | Typical Conditions |
| This compound | Hydrogen Peroxide (H₂O₂) | 1-((1-Methylpropyl)sulfinyl)butane, 1-((1-Methylpropyl)sulfonyl)butane | Acid or metal catalysis |
| This compound | m-Chloroperoxybenzoic acid (m-CPBA) | 1-((1-Methylpropyl)sulfinyl)butane | Inert solvent, low temperature |
| This compound | Sodium Hypochlorite (NaOCl) | 1-((1-Methylpropyl)sulfinyl)butane, 1-((1-Methylpropyl)sulfonyl)butane | Aqueous solution |
Oxidative Cleavage Reactions
Under more vigorous oxidative conditions, the carbon-sulfur bonds in this compound can undergo cleavage. Ozonolysis is a classic example of a reaction that can lead to the oxidative cleavage of C-S bonds, although it is more commonly associated with the cleavage of carbon-carbon double bonds. youtube.comyoutube.com
The mechanism of oxidative C-S bond cleavage can involve the initial formation of a sulfoxide or sulfone, followed by further oxidation and fragmentation. For instance, permanganate (B83412) cleavage under hot, concentrated conditions can lead to the breaking of C-S bonds. youtube.com
The products of oxidative cleavage would depend on the specific site of bond scission. Cleavage of the sec-butyl-sulfur bond would yield sec-butanol and butane-1-sulfonic acid derivatives, while cleavage of the n-butyl-sulfur bond would produce butan-1-ol and sec-butanesulfonic acid derivatives.
C-S Bond Cleavage and Rearrangement Mechanisms in this compound
Apart from oxidative processes, the carbon-sulfur bonds in this compound can also be cleaved through the input of thermal or photolytic energy. These reactions typically proceed through radical intermediates.
Thermolytic Decomposition Pathways
Thermolysis, or thermal decomposition, of thioethers involves the homolytic cleavage of the C-S bonds at elevated temperatures. wikipedia.org The decomposition of this compound would be expected to initiate by the breaking of one of the C-S bonds, which are generally the weakest bonds in the molecule.
The initial step would be the formation of a sec-butyl radical and a butylthiyl radical, or a butyl radical and a sec-butylthiyl radical:
CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃ → CH₃CH₂CH(CH₃)• + •SCH₂CH₂CH₂CH₃
CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃ → CH₃CH₂CH(CH₃)S• + •CH₂CH₂CH₂CH₃
These highly reactive radical intermediates can then undergo a variety of secondary reactions, including:
Hydrogen abstraction: The radicals can abstract hydrogen atoms from other molecules to form stable alkanes and thiols.
Recombination: Radicals can recombine to form larger molecules.
Disproportionation: An exchange of a hydrogen atom between two radicals can lead to the formation of an alkane and an alkene.
Elimination: The thiyl radicals can eliminate hydrogen sulfide (B99878) (H₂S).
Studies on the thermolysis of other sulfur compounds, such as ethanethiol, have shown the formation of products like hydrogen sulfide, ethene, and various radical species. nih.gov The thermolysis of 2-methyl-2-propanethiol also predominantly yields hydrogen sulfide and the corresponding alkene (isobutylene). osti.gov
Photolytic Degradation Mechanisms
Photolysis involves the use of light to induce chemical reactions. The photolytic degradation of this compound would be initiated by the absorption of a photon, leading to the promotion of the molecule to an excited state. This excited molecule can then undergo C-S bond homolysis, similar to thermolysis.
The primary photochemical process for dialkyl sulfides is the cleavage of the C-S bond to form alkyl and thiyl radicals. rsc.org
CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃ + hν → [CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃] → CH₃CH₂CH(CH₃)• + •SCH₂CH₂CH₂CH₃*
CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃ + hν → [CH₃CH₂CH(CH₃)SCH₂CH₂CH₂CH₃] → CH₃CH₂CH(CH₃)S• + •CH₂CH₂CH₂CH₃*
The subsequent reactions of these radicals would be similar to those described for thermolysis, leading to a complex mixture of products. The specific products formed and their relative abundances would depend on factors such as the wavelength of light used and the presence of other reactive species. Mechanistic studies on the photooxidation of sulfides have identified the involvement of sulfide radical cations and singlet oxygen as key intermediates. rsc.org
The following table summarizes the potential products from the decomposition of this compound.
| Decomposition Method | Primary Intermediates | Potential Final Products |
| Thermolysis | sec-Butyl radical, Butyl radical, sec-Butylthiyl radical, Butylthiyl radical | Butane, Butene, sec-Butanethiol, Butanethiol, Hydrogen Sulfide, Dibutyl disulfide |
| Photolysis | sec-Butyl radical, Butyl radical, sec-Butylthiyl radical, Butylthiyl radical | Butane, Butene, sec-Butanethiol, Butanethiol, Hydrogen Sulfide, Dibutyl disulfide |
Acid-Catalyzed and Base-Catalyzed Transformations
Acid-Catalyzed Reactions: Thioethers like this compound are generally stable to non-oxidizing acids. However, under forcing acidic conditions, protonation of the sulfur atom can occur, forming a sulfonium (B1226848) ion. This activation can facilitate substitution or elimination reactions, although this is less common for thioethers compared to alcohols and ethers due to the weaker basicity of sulfur. masterorganicchemistry.com
A more significant acid-catalyzed transformation is oxidation. In the presence of an acid catalyst (e.g., methanesulfonic acid) and an oxidant (e.g., hydrogen peroxide or a hydroperoxide), thioethers are readily oxidized to sulfoxides and subsequently to sulfones. The acid catalyzes the oxidation of the intermediate sulfide to the sulfoxide. nih.gov The probable mechanism involves protonation of the oxidant, followed by nucleophilic attack by the thioether sulfur.
Another potential acid-catalyzed reaction is cleavage of the C-S bond, although this typically requires harsh conditions or specific reagents like Lewis acids. The mechanism would likely proceed via an SN1-type pathway involving protonation of the sulfur to create a good leaving group (a thiol), followed by the formation of a carbocation from one of the alkyl groups. nih.gov
Base-Catalyzed Reactions: Dialkyl thioethers are generally unreactive toward bases. The C-S bond is chemically robust, and the sulfur atom does not possess acidic protons. However, the presence of the sulfur atom does influence the acidity of adjacent C-H bonds (α-hydrogens), which can be abstracted by very strong bases, a topic discussed in section 3.3.2. libretexts.orgacs.org Base-catalyzed elimination reactions are not a typical pathway for simple saturated thioethers unless a suitable leaving group is present elsewhere in the molecule. acs.org
| Reaction Type | Catalyst | Typical Reagents | Plausible Product(s) | Mechanism Notes |
|---|---|---|---|---|
| Oxidation | Acid (e.g., MsOH) | H₂O₂, t-BuOOH | 1-((1-Methylpropyl)sulfinyl)butane | Acid catalyzes the oxidation of the sulfide. nih.gov |
| C-S Bond Cleavage | Strong Acid (Lewis or Brønsted) | HI, AlCl₃ | Alkyl halides, thiols | Requires harsh conditions; proceeds via sulfonium ion intermediate. |
| α-Deprotonation | Strong Base (e.g., n-BuLi) | n-BuLi, LDA | α-Lithio thioether | Forms a stabilized carbanion; discussed in 3.3.2. libretexts.org |
Nucleophilic and Electrophilic Reactivity of this compound
The most prominent feature of a thioether's reactivity profile is the nucleophilicity of the sulfur atom. The sulfur atom in this compound possesses two lone pairs of electrons, making it an excellent nucleophile. The nucleophilicity of sulfur is significantly greater than that of oxygen in analogous ethers, a consequence of sulfur's larger size, greater polarizability, and the lower electronegativity, which makes its lone pairs more available for donation. libretexts.org
This high nucleophilicity is most commonly demonstrated in SN2 reactions with electrophiles such as alkyl halides. For instance, this compound will react with an alkyl halide like methyl iodide to form a stable ternary sulfonium salt, specifically butyl(1-methylpropyl)methylsulfonium iodide. This reaction is analogous to the alkylation of tertiary amines to form quaternary ammonium (B1175870) salts. libretexts.org The formation of equivalent oxonium salts from ethers, by contrast, requires extreme conditions, and the products are exceptionally reactive. libretexts.org
Due to its "soft" nature, the sulfur nucleophile reacts preferentially with soft electrophiles, in accordance with Hard-Soft Acid-Base (HSAB) theory.
While thioethers themselves are not acidic, the sulfur atom can stabilize an adjacent carbanion. The hydrogens on the carbons directly attached to the sulfur atom (α-hydrogens) are weakly acidic, with pKₐ values typically in the range of 40-50. libretexts.org This acidity, while low, is significantly higher than that of a simple alkane (pKₐ > 50). The resulting conjugate base, an α-thio carbanion, is stabilized by a combination of inductive effects and, more importantly, d-orbital participation or σ*-conjugation, which delocalizes the negative charge. libretexts.orgaklectures.com
These α-thio carbanions are analogues of enolates and are synthetically useful intermediates. aklectures.com They can be formed by deprotonation using very strong bases, such as organolithium reagents (e.g., n-butyllithium) or lithium diisopropylamide (LDA). youtube.com In the case of this compound, there are two sets of α-hydrogens that can be abstracted: those on the butyl group (at the C1 position) and the single hydrogen on the sec-butyl group (at the C1 position). Deprotonation can lead to a mixture of products, though steric hindrance may favor abstraction from the less-substituted carbon of the butyl group.
Once formed, the α-lithio thioether acts as a potent nucleophile, capable of reacting with various electrophiles (e.g., alkyl halides, carbonyl compounds) to form new carbon-carbon bonds.
Complexation and Ligand Properties of this compound with Metal Centers
Thioethers are well-established ligands in coordination chemistry, binding to metal ions through the sulfur atom's lone pairs. wikipedia.org this compound would act as a monodentate, "soft" ligand, showing a preference for coordinating to soft metal ions such as Pd(II), Pt(II), Ag(I), Au(I), Hg(II), and Cu(I). acs.orgnih.gov
The coordination of an unsymmetrical thioether like this compound, which is a prochiral molecule, to a metal center renders the sulfur atom a stereocenter. wikipedia.org This can lead to the formation of chiral complexes, and in cases with multiple such ligands, diastereomeric products (meso and enantiomeric pairs) can be formed. wikipedia.org The barrier for chiral inversion at the coordinated sulfur atom is generally low (40-60 kJ/mol), meaning that racemization can occur rapidly in solution without dissociation of the metal-sulfur bond. researchgate.net
Structurally, the coordination of the thioether does not significantly alter the C-S-C bond angle, which remains near 99°. The metal-sulfur bond itself is a key feature, and thioethers can also act as bridging ligands between two metal centers, as seen in complexes like Nb₂Cl₆(SMe₂)₃. wikipedia.org
Stability Constants: A stability constant (or formation constant, K) quantifies the strength of the interaction between a metal ion and a ligand in solution. scispace.com Thioether complexes are generally less stable than those formed with analogous nitrogen or oxygen donor ligands, particularly in competitive solvents. The stability is highly dependent on both the metal ion and the solvent. globethesis.com For example, stabilities are often lower in strongly solvating media like DMSO compared to acetonitrile.
While specific stability constants for this compound are not available, data for similar simple thioethers with various metal ions provide a reliable estimate of their binding affinities.
| Metal Ion | Ligand | Log K₁ |
|---|---|---|
| Ca²⁺ | Tetrahydrothiophene | -0.30 ± 0.13 |
| Mn²⁺ | Tetrahydrothiophene | -0.31 ± 0.11 |
| Cu²⁺ | Tetrahydrothiophene | 0.02 ± 0.04 |
| Zn²⁺ | Tetrahydrothiophene | -0.22 ± 0.06 |
| Cd²⁺ | Tetrahydrothiophene | 0.89 ± 0.04 |
| Ag⁺ | Tetrahydrothiophene | 3.51 ± 0.14 |
Data sourced from Sigel, H., Rheinberger, V. M., & Fischer, B. E. (1980). Stability of Metal Ion/Alkyl Thioether Complexes in Solution. Inorganic Chemistry, 19(5), 1333–1339.
Ligand Field Effects: According to Ligand Field Theory (LFT), thioethers are classified as weak-field ligands. They are σ-donors and weak π-acceptors. In the spectrochemical series, which ranks ligands based on their ability to split d-orbital energies, thioethers are placed toward the lower end, generally weaker than water but stronger than halides. youtube.com
This has two main consequences for the resulting metal complexes:
Small d-orbital splitting (Δₒ): The energy gap between the t₂g and e₉ orbitals in an octahedral complex will be small.
High-spin complexes: Because the d-orbital splitting energy (Δₒ) is small, it is often energetically more favorable for electrons to occupy the higher-energy e₉ orbitals rather than to pair up in the lower-energy t₂g orbitals. Consequently, thioether ligands like this compound typically form high-spin complexes with d⁴-d⁷ metal ions. youtube.com Low-spin complexes can be formed, but this usually requires polydentate thioether ligands that enforce a specific geometry or are paired with strongly π-accepting co-ligands. openrepository.comnih.gov
Sophisticated Spectroscopic and Structural Elucidation of 1 1 Methylpropyl Thio Butane
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy of 1-((1-Methylpropyl)thio)butane
Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the chemical environment of magnetically active nuclei. For this compound, ¹H and ¹³C NMR are fundamental for establishing the carbon skeleton and proton arrangements. The asymmetry of the sec-butyl group and the presence of two distinct butyl chains result in a unique set of signals corresponding to the eight carbon atoms and the eighteen protons in the molecule.
Predicted ¹H and ¹³C NMR chemical shifts are instrumental for initial assignment. The carbon atoms bonded directly to the electron-withdrawing sulfur atom (C1' and C1) are expected to be the most deshielded in the ¹³C NMR spectrum. Similarly, the protons on these carbons (H1' and H1) would appear at the highest chemical shift in the ¹H NMR spectrum.
Predicted ¹H and ¹³C NMR Chemical Shift Assignments for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 1 | ~2.65 (t) | ~31.5 |
| 2 | ~1.58 (sextet) | ~31.2 |
| 3 | ~1.42 (sextet) | ~22.0 |
| 4 | ~0.92 (t) | ~13.7 |
| 1' | ~2.85 (sextet) | ~42.0 |
| 2' | ~1.55 (quintet) | ~29.5 |
| 3' | ~1.25 (d) | ~20.5 |
| 4' | ~0.98 (t) | ~11.5 |
Note: Predicted values are based on empirical models and data from analogous structures. Actual experimental values may vary. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.
Multidimensional NMR Techniques (e.g., COSY, HMQC, HSQC, NOESY)
While 1D NMR provides foundational data, multidimensional techniques are essential for unambiguous assignment and structural confirmation.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the scalar coupling network within the molecule. Key expected correlations include the coupling between H1/H2, H2/H3, and H3/H4 in the n-butyl group, and H1'/H2', H1'/H3', and H2'/H4' in the sec-butyl group. These correlations confirm the connectivity of the alkyl chains.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): An HSQC or HMQC spectrum correlates directly bonded proton and carbon atoms. This experiment would definitively link each proton signal to its corresponding carbon atom as listed in the table above, for instance, connecting the proton signal at ~2.65 ppm to the carbon signal at ~31.5 ppm (C1).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy reveals longer-range (typically 2-3 bond) correlations between protons and carbons. This is crucial for establishing the connection across the sulfur atom. For example, a correlation would be expected between the protons of the n-butyl group (H1, H2) and the carbons of the sec-butyl group (C1', C2', C3'), and vice-versa. Specifically, a key correlation from the H1 protons (~2.65 ppm) to C1' (~42.0 ppm) would confirm the thioether linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment identifies protons that are close in space, providing insights into the molecule's preferred conformation. For a flexible molecule like this thioether, NOESY could reveal through-space interactions between protons on the n-butyl and sec-butyl groups, helping to define their spatial arrangement around the C-S bonds.
Solid-State NMR Applications
While solution-state NMR averages out anisotropic interactions through molecular tumbling, solid-state NMR (ssNMR) provides information on the structure and dynamics of molecules in the solid phase. spectrumchemical.com
For this compound, ¹³C Cross-Polarization Magic Angle Spinning (CP-MAS) would be the primary ssNMR technique. It would provide information on the conformation of the molecule as it exists in a crystal lattice, which may differ from its average conformation in solution. The presence of multiple peaks for chemically equivalent carbons could indicate the presence of different conformers or distinct molecules within the crystal's asymmetric unit.
Direct observation of the sulfur atom via ³³S ssNMR, while theoretically informative, is exceptionally challenging for organosulfur compounds. guidechem.comnist.gov The ³³S isotope has a very low natural abundance (0.76%) and is a quadrupolar nucleus (I = 3/2), which leads to extremely broad spectral lines. guidechem.com Specialized techniques such as frequency-swept or field-swept methods, often at very high magnetic fields, would be necessary to acquire a meaningful spectrum. nist.gov
Dynamic NMR for Conformational Analysis
The single C-S bonds in this compound are subject to rotation, leading to a dynamic equilibrium of different conformers (rotamers) in solution. Dynamic NMR spectroscopy is a powerful tool for studying these conformational exchange processes. nih.govalfa-chemistry.com
At room temperature, the rotation around the C-S bonds is typically fast on the NMR timescale, resulting in a single set of time-averaged signals. However, by lowering the temperature, this rotation can be slowed. As the rate of exchange approaches the NMR timescale, significant line broadening of the signals for nuclei close to the rotating bonds (e.g., H1, H1', H2, H2') would be observed.
Upon further cooling to the slow-exchange regime, separate signals for each distinct conformer might be resolved. By analyzing the spectra at different temperatures (a coalescence study), the energy barrier (ΔG‡) for rotation around the C-S bonds can be calculated. This provides quantitative data on the conformational flexibility of the thioether linkage. scbt.com
High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights into this compound Fragmentation
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental compositions for the parent molecule and its fragments. This is crucial for confirming the molecular formula and elucidating fragmentation pathways.
Ionization Techniques and Fragmentation Patterns
Electron Ionization (EI) is a common technique for analyzing relatively small, volatile molecules like thioethers. Upon ionization, the molecular ion (M•+) is formed, which then undergoes fragmentation. The fragmentation of thioethers is often directed by the sulfur atom.
The primary fragmentation mechanism for thioethers is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the sulfur atom, or cleavage of the C-S bond itself. The stability of the resulting carbocation or radical dictates the most favorable pathways.
For this compound (Molar Mass: 146.11 g/mol ), the following fragmentations are predicted:
Cleavage of the C-S bond:
Loss of a sec-butyl radical (•C₄H₉, 57 Da) to form [CH₃(CH₂)₃S]⁺ at m/z 89.
Loss of a butyl radical (•C₄H₉, 57 Da) to form [CH₃CH₂CH(CH₃)S]⁺ at m/z 89.
Formation of the sec-butyl cation [C₄H₉]⁺ at m/z 57.
Formation of the butyl cation [C₄H₉]⁺ at m/z 57.
Alpha-cleavage (C-C bond next to S):
Loss of an ethyl radical (•C₂H₅, 29 Da) from the sec-butyl group to form an ion at m/z 117.
Loss of a propyl radical (•C₃H₇, 43 Da) from the n-butyl group to form an ion at m/z 103.
The resulting mass spectrum would be a unique fingerprint of the molecule, with the relative abundance of each fragment ion providing insight into the stability of the ions and radicals formed.
Predicted Major Fragment Ions in the EI Mass Spectrum of this compound
| m/z | Proposed Ion Structure | Neutral Loss |
| 146 | [C₈H₁₈S]•⁺ (Molecular Ion) | - |
| 117 | [C₆H₁₃S]⁺ | •C₂H₅ |
| 89 | [C₄H₉S]⁺ | •C₄H₉ |
| 57 | [C₄H₉]⁺ | •C₄H₉S |
| 41 | [C₃H₅]⁺ | - |
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem mass spectrometry (MS/MS) provides an additional layer of structural confirmation by isolating a specific fragment ion and subjecting it to further fragmentation. This technique is invaluable for distinguishing between isomers that might produce similar initial mass spectra.
In an MS/MS experiment of this compound, a prominent primary fragment ion, for example, the ion at m/z 117 ([C₆H₁₃S]⁺), would be selected in the first mass analyzer. This ion would then be passed into a collision cell where it is fragmented by collision with an inert gas. The resulting secondary fragment ions are then analyzed in a second mass analyzer.
Theoretical and Computational Chemistry Studies on 1 1 Methylpropyl Thio Butane
Conformational Analysis and Potential Energy Surfaces of 1-((1-Methylpropyl)thio)butane
Molecular mechanics (MM) methods, which employ classical force fields like AMBER or OPLS, are well-suited for exploring the vast conformational space of flexible molecules like this compound. nih.govacs.org These methods allow for the rapid calculation of energies for a large number of conformations, making it possible to map out the potential energy surface (PES). chemrxiv.org
Molecular dynamics (MD) simulations, which simulate the movement of atoms over time, can provide insights into the dynamic behavior of the molecule. rsc.orgacs.orgrsc.orgelsevierpure.com By analyzing the trajectories from MD simulations, one can identify the most populated conformations and the pathways for interconversion between them.
Table 3: Relative Energies of Key Conformers of this compound from Molecular Mechanics
| Conformer | Dihedral Angle (C-S-C-C) | Relative Energy (kcal/mol) |
|---|---|---|
| Anti | 180° | 0.0 |
| Gauche | 60° | 0.8 |
Note: This table presents hypothetical data to illustrate the relative stability of different conformers.
Furthermore, this compound is a chiral molecule, existing as two enantiomers due to the stereocenter at the second carbon of the methylpropyl group. Computational methods can be used to study the properties of these individual enantiomers. The synthesis of chiral sulfoxides is an area of significant research interest. nih.govacs.orgrsc.orgresearchgate.netresearchgate.net While this article focuses on the sulfide (B99878), computational studies on the oxidation to the corresponding chiral sulfoxide (B87167) would be a logical extension.
Computational Elucidation of Reaction Pathways and Transition States for this compound Transformations
Computational chemistry is an invaluable tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify the transition states that connect reactants to products and to calculate the activation energies that govern the reaction rates. whiterose.ac.ukresearchgate.net
For this compound, a common reaction is oxidation at the sulfur atom to form a sulfoxide. acs.org Computational methods can be used to model this reaction, for example, with an oxidizing agent like hydrogen peroxide. By locating the transition state structure for the oxygen transfer from the peroxide to the sulfur atom, the energy barrier for the reaction can be calculated. scm.com This information is crucial for understanding the kinetics of the reaction and for designing more efficient synthetic routes. rsc.org
Table 4: Calculated Activation Energy for the Oxidation of this compound with Hydrogen Peroxide
| Computational Method | Basis Set | Activation Energy (kcal/mol) |
|---|---|---|
| B3LYP | 6-31G(d) | 15.3 |
| MP2 | 6-311+G(d,p) | 12.8 |
Note: The data presented in this table is hypothetical and representative of typical computational results for such a reaction.
Reaction Coordinate Mapping
The formation of this compound, an asymmetrical sulfide, can be envisioned through a nucleophilic substitution (SN2) reaction. A plausible synthetic route involves the reaction of butane-2-thiolate with a 1-halobutane (e.g., 1-bromobutane). In this process, the thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.
Reaction coordinate mapping is a computational technique used to visualize the energy landscape of a chemical reaction as it progresses from reactants to products. arxiv.org This is achieved by systematically changing the geometry of the reacting system along a defined path, known as the reaction coordinate. For the SN2 synthesis of this compound, a key component of the reaction coordinate would be the distance between the sulfur atom of the butane-2-thiolate and the carbon atom of the 1-halobutane, as well as the distance between the carbon and the leaving halogen atom.
As the nucleophile approaches the electrophile, the potential energy of the system changes. The mapping would illustrate the initial formation of a reactant complex, followed by a gradual increase in energy to a transition state, and finally a decrease in energy to a product complex. The transition state represents the highest energy point along the reaction coordinate and is characterized by the partial formation of the new sulfur-carbon bond and the partial breaking of the carbon-halogen bond. libretexts.org
Computational methods, such as Density Functional Theory (DFT), are employed to calculate the energy at each point along the reaction coordinate. researchgate.net These calculations provide a detailed profile of the potential energy surface, revealing the lowest energy path for the reaction. The insights gained from reaction coordinate mapping are crucial for understanding the dynamics and mechanism of the reaction. researchgate.net
Free Energy Barrier Calculations
While the potential energy surface provides valuable information, a more complete understanding of reaction kinetics requires the calculation of the Gibbs free energy of activation (ΔG‡), also known as the free energy barrier. This barrier incorporates not only the change in electronic energy but also vibrational and entropic contributions at a given temperature. researchgate.net
For the synthesis of this compound via the SN2 mechanism, the free energy barrier determines the rate of the reaction. A higher free energy barrier corresponds to a slower reaction. Computational chemists can calculate the free energies of the reactants and the transition state to determine this barrier.
The following table illustrates a hypothetical set of calculated thermodynamic parameters for the reaction between butane-2-thiolate and 1-bromobutane (B133212), based on principles of SN2 reactions.
| Parameter | Reactants | Transition State | Products |
|---|---|---|---|
| Electronic Energy (Hartree) | -X.000 | -X.000 + ΔE‡ | -X.000 + ΔE_rxn |
| Enthalpy (kcal/mol) | Y | Y + ΔH‡ | Y + ΔH_rxn |
| Gibbs Free Energy (kcal/mol) | Z | Z + ΔG‡ | Z + ΔG_rxn |
This table presents hypothetical values to illustrate the concept of free energy barrier calculations. Actual values would be obtained from specific quantum chemical computations.
The calculation of these barriers often involves locating the transition state structure and performing frequency calculations to confirm it as a first-order saddle point on the potential energy surface and to obtain the necessary thermodynamic corrections. researchgate.net Factors such as the choice of solvent can significantly influence the free energy barrier, and computational models can account for these effects using implicit or explicit solvent models. researchgate.net
Prediction of Spectroscopic Parameters and Comparison with Experimental Data for this compound
Computational chemistry is also a valuable tool for predicting the spectroscopic properties of molecules, which can aid in their identification and characterization. Techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a molecular fingerprint, and theoretical calculations can help in assigning the observed signals to specific structural features.
NMR Spectroscopy:
NMR spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. nih.gov Theoretical calculations, typically using DFT with methods like the Gauge-Independent Atomic Orbital (GIAO) method, can predict the chemical shifts of ¹H and ¹³C nuclei. nih.gov These predicted shifts can then be compared to experimental data to confirm the structure of this compound.
The following table provides a hypothetical comparison of predicted and experimental NMR chemical shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Experimental ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) |
|---|---|---|---|---|
| CH₃ (on methylpropyl) | ~0.9 | 0.92 | ~11 | 11.5 |
| CH₂ (on methylpropyl) | ~1.5 | 1.48 | ~21 | 20.8 |
| CH (on methylpropyl) | ~2.7 | 2.65 | ~45 | 45.2 |
| CH₂ (thiobutane) | ~2.5 | 2.53 | ~32 | 31.9 |
| CH₂ (butane chain) | ~1.6 | 1.55 | ~22 | 22.1 |
| CH₃ (butane chain) | ~0.9 | 0.91 | ~14 | 13.8 |
Note: The experimental values are typical for similar alkyl sulfides and are provided for illustrative comparison. The predicted values are estimates based on general principles of NMR spectroscopy. libretexts.org
Infrared (IR) Spectroscopy:
IR spectroscopy probes the vibrational modes of a molecule. Computational methods can calculate the harmonic vibrational frequencies and their corresponding intensities. unito.it These calculations can help in the assignment of experimental IR spectra. For this compound, key vibrational modes would include C-H stretching and bending, as well as the C-S stretching frequency. Anharmonic calculations can provide even more accurate predictions of vibrational spectra. nih.gov
A comparison of calculated and experimental vibrational frequencies is presented in the table below.
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| C-H Stretch (sp³) | 2960-2850 | 2955, 2870 | Strong |
| CH₂ Bend | 1470-1450 | 1465 | Medium |
| CH₃ Bend | 1380-1370 | 1375 | Medium |
| C-S Stretch | 700-600 | 680 | Weak-Medium |
Note: Experimental frequencies are typical for alkyl sulfides. Calculated frequencies are often scaled to better match experimental values.
By comparing the computationally predicted spectra with experimental data, a high degree of confidence in the structural assignment of this compound can be achieved. nih.gov These theoretical studies not only support experimental findings but also provide a deeper understanding of the molecule's electronic structure and chemical behavior.
Advanced Applications and Roles of 1 1 Methylpropyl Thio Butane in Specialized Chemical Systems
Role as a Model Compound in Sulfur Chemistry Research
No literature was found that describes the use of 1-((1-Methylpropyl)thio)butane as a model compound for studying reaction mechanisms, kinetics, or the fundamental properties of sulfur-containing molecules.
Participation in Advanced Materials Science: Precursors and Modifiers
There is no available information on the application of this compound in the synthesis or modification of advanced materials.
Polymer Chemistry Applications
Specific studies detailing the use of this compound as a monomer, chain transfer agent, or post-polymerization modification reagent are not present in the searched literature.
Surface Chemistry and Adsorption Phenomena
No research could be located that investigates the adsorption of this compound on various surfaces or its role in modifying surface properties.
Catalytic Activity and Ligand Design in Organometallic Chemistry Utilizing this compound Analogues
Information regarding the catalytic activity of this compound or its analogues, or their use as ligands in organometallic complexes, is not available.
Functionalization for Targeted Chemical Probe Development
The functionalization of this compound for the development of chemical probes for biological or chemical systems has not been described in the available scientific literature.
Environmental Fate, Transport, and Degradation Mechanisms of 1 1 Methylpropyl Thio Butane
Abiotic Degradation Pathways in Environmental Compartments
Abiotic degradation processes, which are chemical and physical in nature, are significant in determining the environmental persistence of 1-((1-Methylpropyl)thio)butane.
Photochemical Oxidation in Atmospheric and Aquatic Systems
Once volatilized into the atmosphere, this compound is expected to undergo photochemical oxidation. The primary mechanism for this degradation is reaction with hydroxyl radicals (•OH), which are ubiquitous in the troposphere. This process is a major sink for many volatile organic compounds. The sulfur atom in the thioether group is susceptible to oxidation, leading to the formation of sulfoxides and subsequently sulfones. rsc.orgrsc.orgrsc.org
In aquatic environments, direct photolysis is also a potential degradation pathway, particularly in the presence of photosensitizing agents found in natural waters, such as humic acids. nih.gov The absorption of light energy can lead to the formation of reactive oxygen species (ROS), which can then oxidize the thioether. nih.gov The rate of photochemical oxidation is influenced by factors such as water clarity, depth, and the concentration of photosensitizers.
Table 1: Predicted Photochemical Oxidation Products of this compound
| Reactant | Oxidant | Predicted Products | Environmental Compartment |
| This compound | Hydroxyl Radical (•OH) | 1-((1-Methylpropyl)sulfinyl)butane, 1-((1-Methylpropyl)sulfonyl)butane | Atmosphere |
| This compound | Reactive Oxygen Species (ROS) | 1-((1-Methylpropyl)sulfinyl)butane, 1-((1-Methylpropyl)sulfonyl)butane | Aquatic Systems |
This table is predictive and based on the general reactivity of thioethers.
Hydrolysis and Redox Reactions
The hydrolysis of thioethers like this compound is generally considered to be a slow process under neutral pH conditions at ambient temperatures. harvard.edu The carbon-sulfur bond is relatively stable to hydrolysis. However, the rate of hydrolysis can be significantly influenced by pH. nih.govresearchgate.net Under acidic or alkaline conditions, the hydrolysis rate can increase, leading to the cleavage of the thioether bond to form the corresponding alcohol (butan-2-ol) and thiol (butane-1-thiol).
Biotic Transformation and Biodegradation of this compound
Microbial degradation is expected to be a primary pathway for the removal of this compound from the environment. A wide variety of bacteria and fungi have been shown to metabolize alkyl sulfides. nih.govnih.gov
Microbial Degradation Pathways and Metabolites
Microorganisms can utilize dialkyl sulfides as a source of carbon and/or sulfur. oup.com The degradation can occur under both aerobic and anaerobic conditions.
Under aerobic conditions , the initial step often involves the oxidation of the sulfur atom by monooxygenase enzymes to form a sulfoxide (B87167), which can be further oxidized to a sulfone. oup.com Subsequently, the alkyl chains can be degraded through pathways such as beta-oxidation.
Under anaerobic conditions , particularly in the presence of nitrate, some bacteria can utilize alkyl sulfides as electron donors in denitrification processes. nih.govnih.gov Methanogenic archaea in anoxic sediments have also been shown to degrade simple sulfides like dimethyl sulfide (B99878). birmingham.ac.uk The degradation pathways under anaerobic conditions are more complex and can involve different enzymatic systems.
Table 2: Predicted Microbial Degradation Metabolites of this compound
| Condition | Initial Transformation | Potential Intermediate Metabolites |
| Aerobic | S-oxidation | 1-((1-Methylpropyl)sulfinyl)butane, 1-((1-Methylpropyl)sulfonyl)butane |
| Aerobic | Alkyl chain oxidation | Butanoic acid, 2-Methylbutanoic acid |
| Anaerobic | S-demethylation (by analogy) | Butane-1-thiol, sec-butanethiol |
This table is predictive and based on known microbial pathways for similar compounds.
Enzymatic Biotransformations
A variety of enzymes are involved in the biotransformation of thioethers. Monooxygenases , such as cytochrome P450 systems, are key enzymes in the initial aerobic oxidation of the sulfur atom. oup.com These enzymes incorporate one atom of molecular oxygen into the substrate.
Thioether S-methyltransferases are another class of enzymes that could potentially be involved, although their primary role is in the methylation of thiols. umn.edu In the context of degradation, related enzymes might participate in the cleavage of the C-S bond.
Fungi, particularly endophytic fungi, are known for their diverse biotransformation capabilities and can produce a range of oxidative enzymes that could degrade this compound. mdpi.comnih.govnih.gov
Environmental Persistence and Bioaccumulation Potential Assessment of this compound
The environmental persistence of a chemical is determined by its susceptibility to degradation processes. Based on the likely abiotic and biotic degradation pathways, this compound is expected to have a moderate persistence in the environment. Its persistence will vary significantly depending on the environmental compartment and conditions. In the atmosphere, rapid photochemical oxidation will likely lead to a short half-life. In soil and water, its persistence will be governed by the activity of microbial populations.
The bioaccumulation potential of a compound is often estimated by its octanol-water partition coefficient (Log Kow). While an experimental Log Kow for this compound is not available, its structure as a relatively small, non-polar molecule suggests a moderate potential for bioaccumulation in the fatty tissues of organisms. researchgate.net However, the ability of organisms to metabolize this compound would likely mitigate high levels of bioaccumulation. Thiol compounds can also bind to metals, potentially influencing their bioavailability and toxicity. nih.gov
Transport Mechanisms and Distribution Modeling in Environmental Media
The environmental transport and distribution of the aliphatic thioether this compound are governed by its inherent physicochemical properties. In the absence of direct experimental data for this specific compound, its behavior in various environmental compartments—air, water, soil, and sediment—can be inferred from data on structurally similar compounds, such as sec-Butyl sulfide and Di-sec-butyl disulfide. These related compounds suggest that this compound is likely a volatile and sparingly soluble substance, which dictates its movement and partitioning in the environment.
The transport of this compound between environmental media is driven by processes such as volatilization from water and soil surfaces into the atmosphere, deposition from the atmosphere onto land and water, and sorption to soil organic matter and sediments. Its distribution is influenced by its tendency to partition between different phases, a behavior that can be predicted using key chemical properties.
Transport in Air: Compounds with significant vapor pressure are expected to be transported in the gas phase in the atmosphere. The movement of this compound in the air would be subject to atmospheric advection and dispersion, allowing for potential long-range transport. Its persistence in the atmosphere would be limited by degradation reactions, primarily with hydroxyl radicals.
Transport in Water: In aquatic systems, the transport of this compound is influenced by its low water solubility. A significant portion is likely to volatilize into the atmosphere. The remainder may be transported dissolved in the water column or sorbed to suspended solids. The octanol-water partition coefficient (Kow) is a key indicator of its tendency to bioaccumulate in aquatic organisms and adsorb to sediments.
Transport in Soil and Sediment: The mobility of this compound in soil is largely dependent on its sorption to soil organic carbon. A high organic carbon-water (B12546825) partition coefficient (Koc) would indicate strong binding to soil particles, limiting its leaching into groundwater. Conversely, in soils with low organic content, there is a greater potential for downward movement. Transport can also occur through soil erosion, carrying sorbed chemical particles into adjacent water bodies.
Distribution Modeling: To predict the environmental distribution of chemicals like this compound, multimedia environmental models, particularly fugacity models, are employed. wikipedia.orgtrentu.catul.cz Fugacity, a measure of a chemical's "escaping tendency" from a phase, is used to model the partitioning of a substance between air, water, soil, sediment, and biota at equilibrium. wikipedia.orgtul.cz
These models are structured in levels of increasing complexity (Level I, II, III) to estimate the equilibrium distribution and steady-state fate of a chemical in a defined "unit world" environment. trentu.ca
Level I models calculate the equilibrium partitioning of a fixed amount of a chemical among environmental compartments, assuming no degrading reactions or advective flows. trentu.ca
Level II models introduce reaction and advection processes, providing a steady-state assessment of the chemical's fate. trentu.ca
Level III models are non-equilibrium, steady-state models that account for intermedia transport rates, offering a more realistic depiction of a chemical's environmental behavior. tul.cz
The application of these models requires specific physicochemical data, including molecular weight, water solubility, vapor pressure, and the octanol-water partition coefficient (log Kow). trentu.ca Due to the lack of direct data for this compound, values from surrogate compounds are used for preliminary assessments.
Below is a table of relevant physicochemical properties for surrogate compounds, which can be used as inputs for environmental distribution modeling.
| Property | sec-Butyl sulfide | Di-sec-butyl disulfide | Relevance to Transport and Distribution Modeling |
| Molecular Formula | C8H18S | C8H18S2 | Influences molecular weight and other physical properties. |
| Molecular Weight | 146.29 g/mol | 178.4 g/mol nih.gov | Affects diffusion and transport rates. |
| Boiling Point | 165 °C | - | Indicates volatility; higher boiling points suggest lower volatility. |
| Density | 0.839 g/mL at 25 °C | - | Determines whether the substance will float or sink in water if immiscible. |
| Water Solubility | - | Practically insoluble guidechem.com | Low solubility limits concentrations in the aqueous phase and promotes partitioning to other media. |
| Vapor Pressure | - | 0.166 mmHg at 25°C | A key parameter for assessing the rate of volatilization from soil and water surfaces. |
| Log Kow (Octanol-Water Partition Coefficient) | - | 3.6 nih.gov | Predicts the tendency of a substance to partition into organic matter (soil, sediment, biota) versus water. |
Mechanistic Biological Interactions and Biochemical Transformations of 1 1 Methylpropyl Thio Butane
Receptor Binding Studies at a Molecular Level
There is no evidence of any studies that have investigated the binding of 1-((1-Methylpropyl)thio)butane to any biological receptors at the molecular level.
Role as a Substrate or Modulator in Fundamental Biochemical Processes (e.g., sulfur metabolism)
Detailed research specifically elucidating the role of this compound as a substrate or modulator in fundamental biochemical processes, such as sulfur metabolism, is not extensively available in the current scientific literature. However, based on the general understanding of thioether metabolism, a theoretical pathway for its biochemical transformation can be proposed. Thioethers, which are organic compounds containing a sulfide (B99878) group, are known to undergo several metabolic reactions in biological systems.
The metabolism of xenobiotic thioethers often involves enzymatic oxidation of the sulfur atom. This process is primarily mediated by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). The initial oxidation of the thioether sulfur atom in this compound would likely lead to the formation of a sulfoxide (B87167), specifically 1-((1-methylpropyl)sulfinyl)butane. This reaction introduces a chiral center at the sulfur atom, potentially resulting in the formation of two diastereomers.
Further oxidation of the sulfoxide can occur, yielding a sulfone, 1-((1-methylpropyl)sulfonyl)butane. These oxidation reactions generally increase the polarity of the compound, facilitating its excretion from the body.
In addition to S-oxidation, the carbon skeleton of this compound could also be a target for metabolic enzymes. Hydroxylation of the alkyl chains, catalyzed by CYP enzymes, could occur at various positions. For instance, ω-oxidation at the terminal methyl groups or hydroxylation at other secondary carbon atoms of both the butyl and 1-methylpropyl moieties are plausible metabolic pathways. These hydroxylated metabolites can be further oxidized to carboxylic acids.
Another potential metabolic fate is the cleavage of the carbon-sulfur bond. This can occur through various enzymatic mechanisms, leading to the formation of thiols and other metabolites. For example, the cleavage could result in the formation of butane-1-thiol and sec-butanethiol. These thiols can then enter the sulfur metabolism pathway, where they may be further metabolized, for instance, by S-methylation to form methyl sulfides, or oxidized to sulfinic and sulfonic acids before excretion.
While direct experimental evidence for this compound is lacking, the metabolic pathways of structurally similar thioethers support these proposed transformations. For instance, studies on other aliphatic thioethers have demonstrated their susceptibility to S-oxidation and subsequent C-S bond cleavage.
Synthesis and Investigation of Derivatives and Analogues of 1 1 Methylpropyl Thio Butane
Structure-Reactivity and Structure-Property Relationships in 1-((1-Methylpropyl)thio)butane Analogues
The chemical behavior of this compound and its analogues is intrinsically linked to their molecular architecture. The central sulfur atom, with its lone pairs of electrons, is a key determinant of reactivity, often acting as a nucleophile or being susceptible to oxidation. The surrounding alkyl groups (n-butyl and sec-butyl) influence the steric accessibility of the sulfur atom and modulate physical properties such as boiling point, and solubility.
Structure-property relationships can be systematically investigated by modifying the alkyl chains. For instance, increasing the chain length or the degree of branching would be expected to alter van der Waals forces, thereby affecting the boiling point and viscosity of the resulting analogues.
The reactivity of the thioether linkage is a focal point of many studies. The sulfur atom can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. This transformation dramatically alters the polarity, solubility, and hydrogen bonding capacity of the molecule, which can have profound effects on its biological activity or material properties.
Design and Synthesis of Functionalized Derivatives for Specific Research Applications
The synthesis of functionalized derivatives of this compound allows for the introduction of new chemical properties and applications. These derivatives can serve as intermediates in the production of more complex molecules for pharmaceuticals or agrochemicals. ontosight.ai
A common strategy for synthesizing thioethers is the reaction of a thiol with an appropriate electrophile. For instance, the reaction of butanethiol with a sec-butyl halide would yield the parent compound. To introduce functionality, one could start with functionalized thiols or alkylating agents.
Modern synthetic methods offer sophisticated approaches to thioether synthesis. For example, the thia-Michael addition of thiols to activated alkenes is a powerful tool for creating functionalized thioethers under mild conditions. sctunisie.org Another innovative approach involves the use of thiophosphonium salts, which can be derived from thiols and aldehydes, to generate a variety of thioether derivatives. nih.gov These methods provide a versatile toolkit for accessing a diverse library of this compound derivatives for further investigation.
A series of novel thioether derivatives of the natural product andrographolide (B1667393) were synthesized and showed promising anticancer activity, highlighting the potential of thioether functionalization in drug discovery. rsc.org
Isosteric Replacements and Bioisosteric Modifications of the this compound Scaffold
Isosteric and bioisosteric replacements are a cornerstone of medicinal chemistry, aimed at modifying a molecule's properties while retaining or improving its desired biological activity. cambridgemedchemconsulting.comscripps.edu A bioisostere is a functional group or molecule that has chemical and physical similarities to another, often producing broadly similar biological effects. scripps.edu In the context of the this compound scaffold, the thioether linkage is a prime target for such modifications, particularly to address metabolic instability, as thioethers are prone to oxidation in vivo. nih.gov
The goal of a bioisosteric replacement is to create a new compound with improved characteristics, such as enhanced metabolic stability, better selectivity, or reduced toxicity. scripps.edu The replacement of the sulfur atom with other groups can significantly impact the molecule's electronic and structural properties. nih.gov
Below is a table of potential bioisosteric replacements for the thioether group in this compound:
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| -S- (Thioether) | -O- (Ether) | Oxygen is smaller and more electronegative than sulfur, which can alter bond angles and polarity. |
| -S- (Thioether) | -CH2- (Methylene) | Removes the heteroatom, which can increase lipophilicity and eliminate potential metabolic oxidation at the sulfur atom. |
| -S- (Thioether) | -NH- (Secondary Amine) | Introduces a hydrogen bond donor, which can significantly alter binding interactions and solubility. |
| -S- (Thioether) | -Se- (Selenoether) | Selenium is in the same group as sulfur and has similar chemical properties, but with different bond lengths and polarizability. |
| -S- (Thioether) | Cyclopropane | Can mimic the geometry of the thioether while being metabolically more stable. digitellinc.com |
These modifications can lead to analogues with improved pharmacokinetic profiles. For example, replacing a metabolically labile thioether with a more stable group can increase the half-life of a drug candidate. digitellinc.comyoutube.com
Exploration of Heteroatom-Modified Analogues (e.g., oxygen, nitrogen)
Replacing the sulfur atom in this compound with other heteroatoms like oxygen or nitrogen leads to the corresponding ether and amine analogues. This substitution fundamentally changes the molecule's properties due to the differing electronegativity, size, and hydrogen-bonding capabilities of these atoms.
Oxygen Analogues (Ethers): The oxygen analogue, 1-((1-methylpropyl)oxy)butane, would be an ether. Oxygen is more electronegative and smaller than sulfur. This results in a more polar C-O bond compared to the C-S bond and a different bond angle. Ethers can act as hydrogen bond acceptors, which influences their solubility and intermolecular interactions.
Nitrogen Analogues (Amines): The nitrogen analogue, N-(1-methylpropyl)butan-1-amine, would be a secondary amine. The nitrogen atom introduces a basic center and the ability to act as both a hydrogen bond donor and acceptor. This dramatically increases polarity and water solubility compared to the parent thioether. The presence of the N-H bond also introduces the potential for different metabolic pathways.
The following table summarizes the key differences between these heteroatom-modified analogues:
| Property | Thioether (-S-) | Ether (-O-) | Amine (-NH-) |
| Electronegativity of Heteroatom | ~2.58 | ~3.44 | ~3.04 |
| Hydrogen Bonding | Acceptor (weak) | Acceptor | Donor and Acceptor |
| Polarity | Low | Moderate | High |
| Basicity | Very Weak | Non-basic | Weakly Basic |
The synthesis of such analogues would follow standard organic chemistry protocols for ether and amine synthesis, such as the Williamson ether synthesis or reductive amination. The study of these heteroatom-modified analogues is crucial for a comprehensive understanding of how single-atom substitutions can fine-tune the properties of a molecular scaffold for various applications.
Advanced Analytical Methodologies for Detection and Quantification of 1 1 Methylpropyl Thio Butane
Chromatographic Techniques for Separation and Identification
Chromatography is the cornerstone for the separation of 1-((1-Methylpropyl)thio)butane from other volatile and semi-volatile compounds present in a sample. The choice of technique is dictated by the sample matrix, the required sensitivity, and the analytical objective.
Gas chromatography is the premier technique for the analysis of volatile compounds like this compound. When coupled with mass spectrometry (MS), it provides a powerful tool for both separation and identification. For enhanced selectivity and sensitivity towards sulfur compounds, advanced detectors are often employed.
The Sulfur Chemiluminescence Detector (SCD) is particularly well-suited for this purpose, offering a linear and equimolar response to sulfur compounds with exceptional selectivity over hydrocarbons. oup.comgcms.cz This means the detector's response is directly proportional to the mass of sulfur, regardless of the compound's structure. Another sensitive and selective option is the Pulsed Flame Photometric Detector (PFPD), which provides higher sensitivity and reduced quenching effects compared to the traditional Flame Photometric Detector (FPD). nih.govresearchgate.net
Table 1: Hypothetical GC-SCD Operating Conditions for the Analysis of this compound
| Parameter | Value |
| GC System | Agilent 8890 GC |
| Detector | Agilent 8355 Sulfur Chemiluminescence Detector |
| Column | DB-Sulphur SCD (30 m x 0.32 mm, 4.2 µm) |
| Injector Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 280 °C at 10 °C/min |
| Carrier Gas | Helium, 1.5 mL/min |
| Detector Temperature | 800 °C |
| Expected Retention Time | ~12.5 min |
While GC-MS is the method of choice for volatile thioethers, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) can be a valuable alternative, particularly when dealing with less volatile sulfur compounds or when derivatization is employed to enhance detectability. nih.gov For this compound, direct analysis by LC-MS/MS is less common due to its volatility. However, derivatization strategies can convert it into a less volatile and more easily ionizable compound suitable for LC-MS/MS analysis. This approach is especially useful for complex matrices where direct injection into a GC system may be problematic. acs.org The high selectivity of tandem mass spectrometry (MS/MS) allows for the detection of the target analyte at ultra-trace levels. researchgate.net
Comprehensive two-dimensional gas chromatography (GCxGC) offers a significant enhancement in separation power compared to conventional one-dimensional GC. researchgate.netnih.gov This is particularly advantageous when analyzing complex samples containing numerous volatile compounds. In GCxGC, two columns with different stationary phases are coupled, providing a much higher peak capacity and resolving power. semanticscholar.org For the analysis of sulfur compounds like this compound in matrices such as petroleum distillates or food extracts, GCxGC coupled with a sulfur-selective detector (like SCD) or a time-of-flight mass spectrometer (TOF-MS) can provide unparalleled separation and identification of individual sulfur-containing isomers. researchgate.netnih.gov
Table 2: Illustrative GCxGC-SCD Parameters for Sulfur Compound Speciation
| Parameter | First Dimension | Second Dimension |
| Column | Non-polar (e.g., DB-1, 30 m x 0.25 mm) | Polar (e.g., DB-1701, 1 m x 0.1 mm) |
| Modulation Period | 5 s | - |
| Detector | Sulfur Chemiluminescence Detector (SCD) | - |
| Application | Separation of aliphatic and aromatic sulfur compounds in complex matrices. researchgate.net | - |
Sample Preparation and Extraction Techniques for Complex Matrices
Effective sample preparation is critical for the successful analysis of this compound, as it is often present at trace levels in complex sample matrices. nih.govmdpi.com The primary goals of sample preparation are to isolate the analyte from interfering matrix components and to concentrate it to a level suitable for detection.
Liquid-liquid extraction (LLE) is a conventional method for extracting volatile sulfur compounds from aqueous samples using an organic solvent. mdpi.com However, solid-phase extraction (SPE) is often preferred due to its efficiency, lower solvent consumption, and potential for automation. For a relatively non-polar compound like this compound, a reversed-phase sorbent such as C18 can be effective for extraction from polar matrices like beverages. researchgate.net Optimization of the SPE method involves selecting the appropriate sorbent, conditioning and elution solvents, and sample loading conditions to maximize the recovery of the target analyte.
Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. nih.gov While this compound is a thioether and less reactive than thiols, derivatization strategies can be conceptually applied, for instance, by targeting a reaction that could selectively occur with the sulfur atom under specific conditions to enhance its detection by a particular detector or to improve its chromatographic behavior. phenomenex.bloglibretexts.org For related sulfur compounds like thiols, derivatization is a common practice. Reagents such as pentafluorobenzyl bromide (PFBBr) or maleimides react with thiols to form stable derivatives with enhanced volatility and detectability by electron capture detectors (ECD) or mass spectrometry. researchgate.net While not directly applicable to the thioether functional group of this compound, understanding these strategies is important in the broader context of sulfur compound analysis.
Table 3: Common Derivatization Reagents for Thiols (for contextual understanding)
| Derivatizing Reagent | Target Functional Group | Analytical Advantage |
| Pentafluorobenzyl bromide (PFBBr) | Thiols (-SH) | Forms stable derivatives with high electron affinity, enhancing GC-ECD sensitivity. researchgate.net |
| N-ethylmaleimide (NEM) | Thiols (-SH) | Creates stable thioether adducts, suitable for HPLC-UV or LC-MS analysis. nih.gov |
| 4,4'-dithiodipyridine (DTDP) | Thiols (-SH) | Reacts rapidly with thiols, forming derivatives suitable for LC-MS/MS analysis. acs.orgresearchgate.net |
Quantitative Analysis and Method Validation for this compound in Research Samples
The accurate quantification of this compound in diverse research samples necessitates the development and validation of robust analytical methodologies. Gas chromatography (GC) coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), is a commonly employed technique for the analysis of volatile sulfur compounds (VSCs) due to its high sensitivity and selectivity. paclp.comscielo.br Method validation ensures that the chosen analytical procedure is fit for its intended purpose, providing reliable and reproducible results.
Calibration and Detection Limits
A critical aspect of quantitative analysis is the establishment of a reliable calibration model. Due to the unavailability of specific calibration data for this compound, a representative calibration approach for analogous volatile sulfur compounds using GC-SCD is presented. The equimolar response of the SCD to sulfur compounds simplifies quantification, as a single sulfur compound can be used for calibration, and the response can be applied to other sulfur-containing analytes. shimadzu.com
For instance, a calibration curve can be constructed by preparing a series of standard solutions of a known sulfur compound, such as carbonyl sulfide (B99878) (COS), at concentrations ranging from approximately 1.3 to 13 parts-per-billion (ppb). shimadzu.com The instrument response is then plotted against the known concentrations to generate a calibration curve. The linearity of this curve, typically evaluated by the coefficient of determination (R²), should be close to 1, indicating a strong correlation between concentration and response.
Table 1: Exemplary Detection Limits for Various Volatile Sulfur Compounds using Different Analytical Techniques
| Compound | Analytical Method | Matrix | Limit of Detection (LOD) |
| Dimethyl sulfide | GC-PFPD | Gas | 0.092 ppbv |
| Various Sulfides | GC-MS with pre-concentration | Water | 0.01 - 2.4 µg/L researchgate.net |
| S-methyl-l-cysteine sulfoxide (B87167) | GC-MS | Onion Extract | 0.3 ng per injection |
| S-propyl-l-cysteine sulfoxide | GC-MS | Onion Extract | 1.8 ng per injection acs.org |
This table presents data for analogous sulfur compounds to provide an estimated range of detection limits achievable with current technologies, in the absence of specific data for this compound.
Interferences and Matrix Effects
The accurate quantification of this compound can be significantly influenced by interferences and matrix effects, particularly in complex sample matrices such as food, beverages, and environmental samples. chromatographyonline.comnih.gov Matrix effects are defined as the alteration of the analytical signal (suppression or enhancement) due to the co-elution of other compounds from the sample matrix. analchemres.org
In food and beverage analysis, the complex matrix, which can include lipids, proteins, sugars, and ethanol (B145695), can interfere with the extraction and detection of volatile sulfur compounds. nih.govresearchgate.net For example, in alcoholic beverages, the high concentration of ethanol can significantly impact the sensitivity of the analysis of VSCs. nih.gov Dilution of the sample is often a necessary step to mitigate this effect. nih.gov
In environmental water sample analysis, co-extracted halogenated hydrocarbons can potentially interfere with the determination of sulfur compounds. researchgate.net The high reactivity of many sulfur compounds also presents a challenge, as they can be prone to degradation or transformation during sample preparation and analysis. chromatographyonline.com
To compensate for matrix effects, several strategies can be employed:
Matrix-matched calibration: Calibration standards are prepared in a matrix that closely resembles the sample matrix to be analyzed.
Standard addition: Known amounts of the analyte are added to the sample, and the increase in signal is used to determine the original concentration.
Use of internal standards: A known amount of a compound with similar chemical properties to the analyte, but not present in the sample, is added to both the standards and the samples to correct for variations in extraction efficiency and instrument response.
Emerging Analytical Technologies for Real-time Monitoring and In Situ Detection
The demand for rapid and on-site analysis of volatile sulfur compounds has driven the development of emerging analytical technologies for real-time monitoring and in situ detection. These technologies offer significant advantages over traditional laboratory-based methods, including faster analysis times, reduced sample handling, and the ability to monitor dynamic processes.
Portable Mass Spectrometry: Recent advancements have led to the development of portable membrane inlet mass spectrometers (MIMS) capable of real-time analysis of VSCs in the gaseous phase at low parts-per-billion (ppb) levels. rsc.org These lightweight and man-portable instruments are suitable for field applications, enabling on-site environmental monitoring and industrial process control. rsc.org
Electrochemical Sensors: Electrochemical sensors represent a promising technology for the development of low-cost, portable, and IoT-enabled devices for the detection of sulfur compounds. mdpi.comresearchgate.net These sensors can be designed with high sensitivity and selectivity for specific analytes. For instance, the development of an IoT-enabled portable sulfur sensor utilizing electrochemical impedance spectroscopy has shown promise for the real-time detection of sulfur ions in aqueous media. researchgate.net
Direct Analysis in Real-Time Mass Spectrometry (DART-MS): DART-MS is a technique that allows for the direct analysis of samples in their native state with minimal sample preparation. It has been successfully applied to the direct observation of reactive and unstable organosulfur compounds in food products like garlic and onions. researchgate.net This technology holds potential for the in situ analysis of this compound in various matrices, providing rapid insights into its presence and formation.
Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC coupled with a time-of-flight mass spectrometer (TOF-MS) is a powerful technique for the analysis of complex volatile mixtures. researchgate.net This method offers significantly higher resolution and sensitivity compared to conventional GC, enabling the identification and quantification of trace sulfur compounds in challenging matrices like coffee. researchgate.net This technology could be instrumental in resolving co-eluting interferences and accurately quantifying this compound in complex research samples.
These emerging technologies are paving the way for more efficient and comprehensive analysis of this compound and other volatile sulfur compounds, facilitating a deeper understanding of their roles in various scientific disciplines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-((1-Methylpropyl)thio)butane, and how can reaction efficiency be assessed?
- Methodology : The compound can be synthesized via nucleophilic substitution between 1-methylpropylthiol and a haloalkane (e.g., 1-bromobutane) under basic conditions. Reaction efficiency is assessed by monitoring thiol consumption via gas chromatography-mass spectrometry (GC-MS) and quantifying yield through nuclear magnetic resonance (NMR) integration . Kinetic studies (e.g., time-course analysis) and solvent optimization (polar aprotic vs. non-polar solvents) can further refine reaction conditions .
Q. How can the structural and physicochemical properties of this compound be characterized experimentally?
- Methodology :
- Structural elucidation : Use H and C NMR to confirm the thioether linkage and branching at the 1-methylpropyl group. Compare spectral data with analogous compounds like 1,4-bis[(2-chloroethyl)thio]butane .
- Physicochemical properties : Determine boiling point (e.g., 197°C, similar to structurally related compounds ) and density (estimated 0.86–0.93 g/cm³ via comparative analysis ). Validate purity via high-resolution mass spectrometry (HRMS) and differential scanning calorimetry (DSC) .
Advanced Research Questions
Q. How can molecular dynamics simulations (e.g., CHARMM) model the conformational flexibility of this compound in solvent environments?
- Methodology :
- Parameterize the compound using CHARMM’s empirical energy functions, incorporating bond stretching, angle bending, and torsional terms for the thioether moiety .
- Simulate solvation in explicit water or non-polar solvents (e.g., hexane) to study hydrophobic interactions. Analyze radial distribution functions (RDFs) to quantify solvent accessibility of the sulfur atom .
- Compare results with experimental data (e.g., NMR-derived rotational barriers) to validate force-field accuracy .
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?
- Methodology :
- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental values. Discrepancies may arise from solvent effects or conformational averaging .
- Use heteronuclear correlation spectroscopy (HSQC/HMBC) to resolve overlapping signals in complex derivatives, such as those with aromatic substituents .
Q. What experimental strategies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?
- Methodology :
- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure affinity for cysteine-rich proteins, leveraging the thioether’s potential for disulfide bond disruption .
- Computational docking : Employ AutoDock Vina to predict binding poses, focusing on hydrophobic pockets that accommodate the 1-methylpropyl group .
- Metabolite tracking : Label the compound with S isotopes and trace metabolic pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS) .
Experimental Design Challenges
Q. How can researchers mitigate sulfur oxidation during storage or reaction conditions for this compound?
- Methodology :
- Store the compound under inert gas (N/Ar) with stabilizers like butylated hydroxytoluene (BHT) to prevent radical-mediated oxidation .
- Monitor oxidation products (e.g., sulfoxides) via thin-layer chromatography (TLC) or infrared spectroscopy (IR) peaks at 1050 cm (S=O stretch) .
Q. What are the limitations of current computational models in predicting the reactivity of this compound in nucleophilic environments?
- Methodology :
- Benchmark quantum mechanics/molecular mechanics (QM/MM) methods against experimental kinetic data for thioether alkylation. Identify discrepancies in transition-state stabilization energies, particularly for branched substrates .
- Incorporate solvent dielectric effects explicitly in simulations to improve accuracy for polar aprotic solvents like dimethylformamide (DMF) .
Data Analysis and Interpretation
Q. How can researchers validate the purity of this compound in the presence of structurally similar byproducts?
- Methodology :
- Use two-dimensional gas chromatography (GC×GC) coupled with sulfur chemiluminescence detection (SCD) to separate and quantify thioether derivatives .
- Apply principal component analysis (PCA) to NMR datasets to distinguish between batches with subtle impurities .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies of this compound derivatives?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
